molecular formula C20H20ClN5O B6453403 5-chloro-2-(3-{[(4-cyanopyridin-2-yl)oxy]methyl}piperidin-1-yl)-4,6-dimethylpyridine-3-carbonitrile CAS No. 2548984-17-2

5-chloro-2-(3-{[(4-cyanopyridin-2-yl)oxy]methyl}piperidin-1-yl)-4,6-dimethylpyridine-3-carbonitrile

Cat. No.: B6453403
CAS No.: 2548984-17-2
M. Wt: 381.9 g/mol
InChI Key: TWGDPUNVKHKGQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-chloro-2-(3-{[(4-cyanopyridin-2-yl)oxy]methyl}piperidin-1-yl)-4,6-dimethylpyridine-3-carbonitrile is a synthetic organic compound notable for its complex molecular structure. The compound is of particular interest in various fields due to its potential biological activities and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Initial Synthesis: : The synthesis begins with the preparation of 4,6-dimethylpyridine-3-carbonitrile as a starting material

  • Intermediate Formation: : Next, the piperidinyl moiety is introduced. This is achieved by reacting the appropriate piperidine derivative with the intermediate compound under controlled temperatures and conditions, ensuring the correct regioselectivity and purity.

  • Final Assembly:

Industrial Production Methods: : In industrial settings, the compound can be synthesized using a flow chemistry approach, allowing for better control over reaction parameters, increased safety, and scalability. This method employs automated reactors and continuous flow techniques, which enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

  • Reduction: : Reduction reactions, such as the use of lithium aluminum hydride, may affect the nitrile groups, converting them to amines under appropriate conditions.

  • Substitution: : Halogen substitution reactions are common, especially with nucleophilic agents like sodium methoxide, leading to the replacement of the chlorine atom with other functional groups.

Common Reagents and Conditions

  • Oxidation: : Hydrogen peroxide, peracids, under mild temperatures.

  • Reduction: : Lithium aluminum hydride in dry ether, performed under inert atmosphere.

  • Substitution: : Sodium methoxide in methanol, conducted at room temperature or slightly elevated temperatures.

Major Products Formed

  • Oxidation: : Formation of N-oxides or hydroxyl derivatives.

  • Reduction: : Formation of primary or secondary amines.

  • Substitution: : Formation of methoxy derivatives or other substituted products.

Scientific Research Applications

Chemistry

  • Synthesis of Complex Molecules: : It serves as a building block for the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds.

Biology

  • Enzyme Inhibition Studies: : Used in the study of enzyme inhibition, particularly in understanding the inhibition mechanisms of enzymes such as kinases and proteases.

Medicine

  • Drug Development: : Its structure offers potential as a scaffold for designing new therapeutic agents, particularly in targeting neurological and cardiovascular diseases.

Industry

  • Materials Science: : Utilized in the synthesis of new materials with specific electronic and optical properties, such as organic semiconductors and light-emitting materials.

Mechanism of Action

The mechanism of action for this compound depends on its application. In enzyme inhibition, the compound interacts with the active site of the enzyme, forming stable complexes that prevent the enzyme from catalyzing its reaction. The presence of multiple functional groups allows for various interactions with biological targets, including hydrogen bonding, van der Waals forces, and π-π interactions.

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-2-(3-{[(4-cyanopyridin-2-yl)oxy]methyl}piperidin-1-yl)-5,7-dimethylpyridine-3-carbonitrile

  • 5-chloro-2-(3-{[(4-cyanopyridin-2-yl)oxy]methyl}piperidin-1-yl)-4,6-dimethylpyridine-3-carboxamide

Uniqueness

  • Functional Group Positioning: : The specific positioning of the functional groups in 5-chloro-2-(3-{[(4-cyanopyridin-2-yl)oxy]methyl}piperidin-1-yl)-4,6-dimethylpyridine-3-carbonitrile gives it distinct chemical and biological properties compared to its analogs.

  • Biological Activity: : Differences in biological activity profiles can be attributed to the slight variations in molecular structure, influencing binding affinities and selectivity toward different biological targets.

This compound's unique structure and versatility make it a valuable subject for ongoing research and development in various scientific fields.

Properties

IUPAC Name

5-chloro-2-[3-[(4-cyanopyridin-2-yl)oxymethyl]piperidin-1-yl]-4,6-dimethylpyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClN5O/c1-13-17(10-23)20(25-14(2)19(13)21)26-7-3-4-16(11-26)12-27-18-8-15(9-22)5-6-24-18/h5-6,8,16H,3-4,7,11-12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWGDPUNVKHKGQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=C1Cl)C)N2CCCC(C2)COC3=NC=CC(=C3)C#N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClN5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.